molecular formula C24H40O3 B15076562 Methyl 3-(hexadecyloxy)benzoate CAS No. 62443-21-4

Methyl 3-(hexadecyloxy)benzoate

Cat. No.: B15076562
CAS No.: 62443-21-4
M. Wt: 376.6 g/mol
InChI Key: DGSUCERRDKPGSO-UHFFFAOYSA-N
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Description

Methyl 3-(hexadecyloxy)benzoate: is an organic compound with the molecular formula C24H40O3 and a molecular weight of 376.585 g/mol . It is an ester derivative of benzoic acid, characterized by a long hexadecyloxy chain attached to the benzene ring. This compound is often used in early discovery research due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 3-(hexadecyloxy)benzoate typically involves the esterification of 3-hydroxybenzoic acid with hexadecanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods: The process may include additional purification steps such as distillation or recrystallization to achieve high purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(hexadecyloxy)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of methyl 3-(hexadecyloxy)benzoate is not well-documented. its effects are likely related to its ability to interact with lipid membranes due to its long alkyl chain. This interaction can disrupt membrane integrity and affect cellular processes .

Comparison with Similar Compounds

Comparison: Methyl 3-(hexadecyloxy)benzoate is unique due to the position of the hexadecyloxy group on the benzene ring, which can influence its reactivity and interactions with other molecules. Compared to its isomers, such as methyl 4-(hexadecyloxy)benzoate, it may exhibit different chemical and biological properties .

Properties

CAS No.

62443-21-4

Molecular Formula

C24H40O3

Molecular Weight

376.6 g/mol

IUPAC Name

methyl 3-hexadecoxybenzoate

InChI

InChI=1S/C24H40O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-27-23-19-17-18-22(21-23)24(25)26-2/h17-19,21H,3-16,20H2,1-2H3

InChI Key

DGSUCERRDKPGSO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCOC1=CC=CC(=C1)C(=O)OC

Origin of Product

United States

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